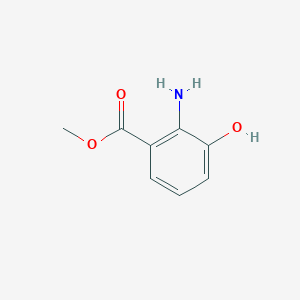

Methyl 2-amino-3-hydroxybenzoate

概述

描述

Methyl 2-amino-3-hydroxybenzoate is an organic compound with the molecular formula C₈H₉NO₃. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the second position and a hydroxyl group at the third position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-hydroxybenzoate can be synthesized through several methods. One common method involves the reduction of methyl 3-hydroxy-2-nitrobenzoate using iron powder in a mixture of acetic acid and ethanol. The reaction is heated to boiling for two hours, followed by extraction with ethyl acetate and purification .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of (trimethylsilyl)diazomethane as a methylating agent. The reaction is carried out in toluene and methanol at low temperatures, followed by the addition of acetic acid to neutralize the reaction mixture .

化学反应分析

Types of Reactions

Methyl 2-amino-3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Iron powder and acetic acid are commonly used for the reduction of nitro groups.

Substitution: Reagents like benzoyl chloride and sulfonic acid derivatives are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoates and benzoxazoles.

科学研究应用

Chemistry

Methyl 2-amino-3-hydroxybenzoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactive functional groups. Its ability to undergo electrophilic substitution reactions makes it valuable in synthesizing more complex molecules.

Table 1: Synthesis Pathways for this compound

| Synthesis Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methylation of 2-Amino-3-hydroxybenzoic Acid | Methyl iodide, KOH, reflux | 95 |

| Reaction with Thionyl Chloride | Thionyl chloride in methanol, reflux | 83 |

| Hydrogenation of Nitro Derivative | Pd/C catalyst in ethyl acetate | 97 |

Biology

In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways involving aromatic compounds. Its structural properties allow it to mimic natural substrates in enzymatic reactions, facilitating studies on enzyme kinetics and inhibition.

Case Study: Enzyme Interaction

A study demonstrated that this compound could act as a substrate for specific hydroxylases involved in aromatic compound metabolism. The compound's interaction with these enzymes was assessed through kinetic measurements, revealing insights into substrate specificity and enzyme efficiency.

Medical Applications

This compound has been explored for its potential therapeutic properties. Research indicates that it may possess anti-inflammatory and analgesic effects, making it a candidate for drug development.

Case Study: Therapeutic Potential

A recent investigation evaluated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential application in treating inflammatory diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its chromophoric properties. Its ability to form stable complexes with metal ions makes it suitable for creating colorants used in textiles and coatings.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Dyes and Pigments | Used as a precursor for synthetic dyes |

| Agrochemicals | Intermediate in the synthesis of pesticides |

| Cosmetic Formulations | Employed in formulations for skin care products |

作用机制

The mechanism of action of methyl 2-amino-3-hydroxybenzoate involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects .

相似化合物的比较

Similar Compounds

- Methyl 2-amino-4,5-dimethylbenzoate

- Methyl 2-amino-3-methoxybenzoate

- Methyl 2,5-diaminobenzoate

Uniqueness

Methyl 2-amino-3-hydroxybenzoate is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

生物活性

Methyl 2-amino-3-hydroxybenzoate, also known as 3-hydroxyanthranilic acid methyl ester, is a compound with significant biological activity due to its unique chemical structure. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and a hydroxyl group on the benzene ring, which contribute to its reactivity and biological interactions. The presence of these functional groups allows the compound to engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

The mechanism of action for this compound involves several key processes:

- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways. It has been noted to participate in the biosynthesis of natural heterocycles, which are essential for cellular functions.

- Cellular Effects : It affects cell signaling pathways, gene expression, and metabolism. Studies indicate that it may modulate the activity of certain proteins involved in these processes.

- Pharmacokinetics : this compound exhibits high gastrointestinal absorption, suggesting its potential for therapeutic applications.

Biological Activities

This compound has been studied for a variety of biological activities:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In laboratory settings, it has demonstrated effectiveness against several bacterial strains. For instance, in an agar diffusion assay, zones of inhibition were measured to assess its antibacterial efficacy .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Klebsiella pneumoniae | 16 |

| Streptococcus spp. | 18 |

Antioxidant Properties

The compound has shown antioxidant capabilities by reducing reactive oxygen species (ROS) production and modulating antioxidant enzyme activities. This suggests a protective role against oxidative stress in cells .

Anti-inflammatory Effects

This compound modulates inflammatory pathways by affecting the expression of cytokines and enzymes involved in inflammation. It has been shown to inhibit the production of pro-inflammatory mediators such as IL-6 and COX-2.

Antiproliferative Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. It can influence cell cycle regulation and promote cellular differentiation through modulation of signaling pathways related to cancer progression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations (0.07–1000 μg/mL) compared to standard antibiotics .

- Cytotoxicity in Cancer Models : In vitro studies using human glioblastoma cells revealed that this compound reduced cell viability significantly at concentrations above 50 μM, suggesting potential for further development as an anticancer agent .

Applications in Research and Industry

This compound is utilized across various fields:

- Chemistry : It serves as an intermediate in organic synthesis, facilitating the creation of complex molecules.

- Biology : The compound is studied for its interactions with enzymes and metabolic pathways involving aromatic compounds.

- Medicine : Investigations into its therapeutic properties are ongoing, particularly regarding anti-inflammatory and antimicrobial effects.

- Industry : Its reactive functional groups make it valuable in producing dyes and pigments .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 2-amino-3-hydroxybenzoate, and how can purity be assessed?

Answer: Synthesis typically involves regioselective esterification and amination. A common approach adapts methods for analogous benzoates:

Stepwise functionalization : React 2-amino-3-hydroxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) for esterification.

Protection/deprotection : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the amine and hydroxyl groups during synthesis, followed by deprotection .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Purity assessment :

- HPLC : C18 column, mobile phase: acetonitrile/0.1% formic acid (70:30), UV detection at 254 nm.

- ¹H NMR : Verify absence of unreacted starting material (e.g., residual methanol at δ 3.3 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- X-ray crystallography : Use SHELX-97 for structure solution and refinement. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Validate geometry with CCDC guidelines .

- FT-IR : Confirm ester (C=O stretch ~1700 cm⁻¹), amine (N-H bend ~1600 cm⁻¹), and hydroxyl (O-H stretch ~3300 cm⁻¹) groups .

- Mass spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 168.1 .

Q. How should this compound be handled and stored to ensure stability?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation.

- Handling : Use gloves and eye protection; avoid exposure to moisture. For spills, neutralize with 5% sodium bicarbonate .

Intermediate Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

Answer: Apply graph set analysis (GSA) to categorize hydrogen bonds:

Identify donors/acceptors : N–H (amine) and O–H (hydroxyl) as donors; ester carbonyl and hydroxyl oxygen as acceptors.

Assign graph sets : Use Etter’s notation (e.g., D(2) for dimeric motifs). Software like Mercury (CCDC) automates this analysis .

Correlate with packing : Compare with substituted analogs (e.g., methyl 4-hydroxy-3-methoxybenzoate) to assess steric effects .

Q. What solvent systems are optimal for recrystallizing this compound without degrading functional groups?

Answer:

- Polar protic solvents : Ethanol/water (8:2 v/v) at 60°C yields high-purity crystals.

- Avoid halogenated solvents : Dichloromethane may induce decomposition via nucleophilic attack on the ester group .

Advanced Research Questions

Q. How can structural contradictions in reported hydrogen bonding motifs be resolved?

Answer:

- Multi-technique validation : Combine X-ray data with solid-state NMR (¹³C CP/MAS) to resolve ambiguities in proton positions.

- Theoretical modeling : Perform DFT calculations (e.g., Gaussian 16) to compare experimental vs. optimized geometries. Discrepancies >0.05 Å indicate potential refinement errors .

Q. What strategies enable regioselective functionalization of this compound for derivative synthesis?

Answer:

- Electrophilic aromatic substitution (EAS) : Nitration at C5 (meta to hydroxyl) using HNO₃/H₂SO₄.

- Protection strategies : Boc-protect the amine before introducing substituents (e.g., Suzuki coupling at C4).

- Validation : Monitor regiochemistry via NOESY NMR (intramolecular NOE between C4 substituent and methyl ester) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

属性

IUPAC Name |

methyl 2-amino-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIJXOCHGFQHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170178 | |

| Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-21-8 | |

| Record name | Benzoic acid, 2-amino-3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。